molecular formula C17H19ClN2O2S2 B4859472 Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate

Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate

Cat. No.: B4859472
M. Wt: 382.9 g/mol
InChI Key: HTJMSYMOTOCMNO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Moiety: This involves nucleophilic substitution reactions where the piperidine derivative is introduced.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-6-{[(4-cinnamyl-1-piperazinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
  • 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

Uniqueness

Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-6-[(3-methylpiperidine-1-carbothioyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-10-4-3-7-20(9-10)17(23)19-11-5-6-12-13(8-11)24-15(14(12)18)16(21)22-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMSYMOTOCMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
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Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
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Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
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Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate
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Methyl 3-chloro-6-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate

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